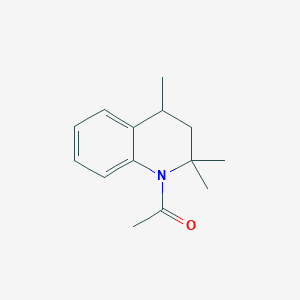![molecular formula C13H16N4S B5138369 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to act through multiple pathways. It has been shown to interact with various targets such as GABA receptors, serotonin receptors, and voltage-gated ion channels, which are involved in the regulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and emotions. It has also been found to inhibit the activity of enzymes such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.
实验室实验的优点和局限性
One of the advantages of using 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine in lab experiments is its ability to selectively target specific receptors and enzymes, which makes it a useful tool for studying the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for research on 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine. One of the areas of interest is the development of more potent and selective analogs of this compound for use in various therapeutic applications. Another area of interest is the investigation of its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of 2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-(2-thienylmethyl)pyrimidine with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, depression, and anxiety. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis and cell cycle arrest. In addition, it has also been found to possess anxiolytic and antidepressant properties by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain.
属性
IUPAC Name |
2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-3-12(18-10-1)11-16-6-8-17(9-7-16)13-14-4-2-5-15-13/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKLFXCFTQEXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138287.png)
![N-(4-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5138291.png)

![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5138297.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)
![2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5138310.png)
![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)
![5-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5138344.png)
![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)